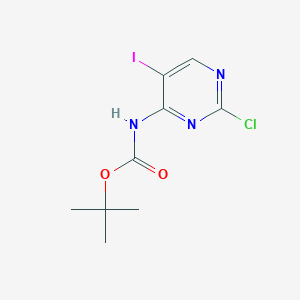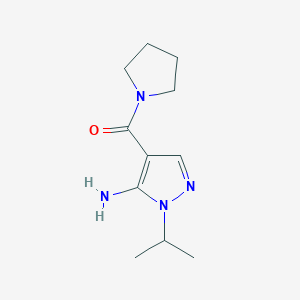
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based kinase inhibitor that has been found to have promising effects on several biological processes.
Aplicaciones Científicas De Investigación
Biochemical Applications
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylbenzamide and its derivatives have been explored for their biochemical applications, particularly in understanding and manipulating biological pathways and responses. For instance, the reductive chemistry of related compounds highlights their potential in selective toxicity for hypoxic cells, an area of significant interest for targeting cancer cells in low-oxygen environments. This specificity is attributed to oxygen-inhibited enzymatic reduction processes, revealing a mechanism for exploiting hypoxic conditions within tumors (Palmer et al., 1995).
Anticancer Research
A related area of interest is the development of prodrugs for gene-directed enzyme prodrug therapy (GDEPT), where derivatives of this compound have been evaluated. These studies aim to improve upon existing prodrugs by enhancing potency and inducing a bystander effect in cancer treatments, thereby improving the efficacy of GDEPT strategies (Friedlos et al., 1997).
Photophysical Properties
The molecular design of derivatives, including those incorporating the pyrimidine-phthalimide structure, has led to the discovery of atypical aggregation-induced emission (AIE) chromophores. These compounds exhibit solid-state fluorescence and solvatochromism, with potential applications in materials science for developing novel colorimetric pH sensors and logic gates. The ability to tune photophysical properties through molecular design opens new avenues for sensor development and other applications requiring responsive materials (Yan et al., 2017).
Molecular Docking and DFT Studies
The synthesis and biological evaluation of novel pyrimidiopyrazole derivatives, including those related to this compound, have been conducted with a focus on their antitumor activity. Molecular docking and density functional theory (DFT) studies provide insights into the interaction mechanisms and stability of these compounds, offering a foundation for further medicinal chemistry endeavors aimed at cancer therapy (Fahim et al., 2019).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-10-7-11(2)9-14(8-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRXAXMNPVNODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2654363.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)
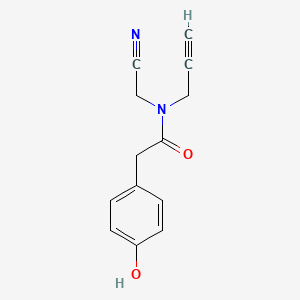
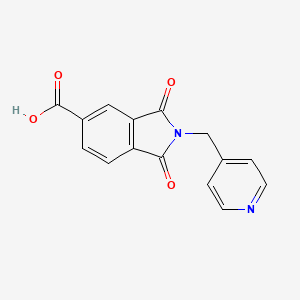
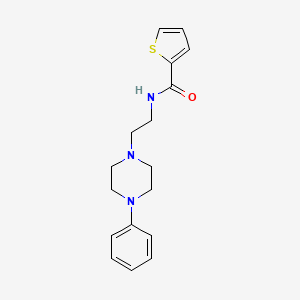
![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)
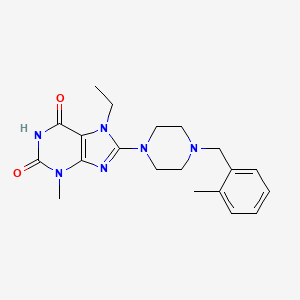
![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)
![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)
